molecular formula C8H8BrNO2 B1380035 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid CAS No. 1214374-30-7

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid

Cat. No.: B1380035
CAS No.: 1214374-30-7
M. Wt: 230.06 g/mol
InChI Key: PZUIWUJBHUKEOW-UHFFFAOYSA-N
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Description

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 6th position of the pyridine ring, along with an acetic acid moiety attached to the 2nd position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . Another method includes the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with acetic anhydride to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. Additionally, the Suzuki cross-coupling reaction can be scaled up for industrial purposes, utilizing palladium catalysts and arylboronic acids .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and coupled products with aryl groups .

Scientific Research Applications

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid has several applications in scientific research:

Properties

IUPAC Name

2-(3-bromo-6-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-2-3-6(9)7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUIWUJBHUKEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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